molecular formula C12H11NO2 B046160 2-Methyl-3-pyrrol-1-yl-benzoic acid CAS No. 83140-96-9

2-Methyl-3-pyrrol-1-yl-benzoic acid

Cat. No. B046160
CAS RN: 83140-96-9
M. Wt: 201.22 g/mol
InChI Key: TVJDAMBKDKJGKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds often involves complex reactions, including the formation of organotin(IV) complexes and modifications of the pyrrole moiety to introduce benzoic acid groups. For example, organotin(IV) complexes of similar pyrrole-derived benzoic acids have been synthesized and characterized, indicating a method of incorporating metal atoms into the pyrrole structure (Shahid et al., 2005). Additionally, the synthesis of compounds utilizing pyrrole as a directing group for alkylation and benzylation indicates a pathway to modifying the benzene core of pyrrol-1-yl benzenes, showing the versatility of pyrrole in chemical synthesis (Wiest et al., 2016).

Molecular Structure Analysis

Molecular structure analysis of related compounds, such as those involving pyrrole and benzoic acid moieties, often employs techniques like X-ray diffraction to determine configurations and conformations. For instance, studies on Mn(II), Ni(II), Cu(II), and Zn(II) complexes with 2-hydroxy-benzoic acid derivatives provide insights into the coordination and molecular structures, which could be analogous to the structures seen in 2-methyl-3-pyrrol-1-yl-benzoic acid (Singh et al., 2014).

Chemical Reactions and Properties

Chemical reactions involving pyrrole derivatives can lead to a variety of functionalized compounds. For example, regioselective Pd(II)-catalyzed alkylation and benzylation at the benzene core of 2-phenylpyrroles demonstrate the chemical reactivity of the pyrrole ring and its potential in synthesizing substituted pyrrol-1-yl benzenes (Wiest et al., 2016).

Physical Properties Analysis

The physical properties of compounds like 2-methyl-3-pyrrol-1-yl-benzoic acid can be inferred from related studies. The solvates and crystal structures of similar compounds provide data on solubility, crystallinity, and thermal properties, which are essential for understanding the physical behavior of these chemicals (Singh & Baruah, 2009).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, can be gleaned from the synthesis and reactions of similar pyrrole and benzoic acid derivatives. Studies demonstrating the synthesis and reactivity of pyrrole-containing benzoic acid derivatives highlight the potential chemical behaviors of 2-methyl-3-pyrrol-1-yl-benzoic acid, including its interactions with other chemicals and potential for forming complexes (Shahid et al., 2005).

Scientific Research Applications

Electrochromic Properties and Sensor Applications

A study on a pyrrole derivative, closely related to 2-Methyl-3-pyrrol-1-yl-benzoic acid, involved the synthesis of a magenta polypyrrole derivatised with Methyl Red azo dye. This derivative displayed enhanced electrochromic properties, indicating potential applications in pH sensors due to its color variation in response to pH changes, making it interesting for sensor applications (Almeida et al., 2017).

Biological Imaging Applications

Another research highlighted the synthesis of ZP9 and ZP10, two asymmetrically derivatized fluorescein-based dyes containing a pyrrole group, for biological imaging applications. These sensors exhibited significant fluorescence turn-on upon Zn(II) addition, showing improved selectivity for Zn(II), making them useful for in vivo imaging studies (Nolan et al., 2006).

Synthesis of Pyrrolo-Benzodiazepines

Research focusing on the synthesis of 5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepines involved the use of 2-(2-formylpyrrol-1-yl)benzoic acid esters, demonstrating a method for creating compounds with potential pharmaceutical applications (Schindler et al., 2008).

Organotin(IV) Complexes for Biological Applications

The synthesis and characterization of organotin(IV) complexes of 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid revealed their potential in biological applications due to their toxicity against various bacteria and fungi (Shahid et al., 2005).

Chemical Analysis

A study on the determination of benzoic acid in soft drinks utilized pyrolytic methylation, a process relevant to the chemical analysis of compounds like 2-Methyl-3-pyrrol-1-yl-benzoic acid, showcasing an efficient method for determining benzoic acid content without extensive pretreatment (Pan et al., 2005).

Safety And Hazards

“2-Methyl-3-pyrrol-1-yl-benzoic acid” is considered hazardous. It can cause skin and eye irritation and may cause respiratory irritation . It is recommended to handle this compound with appropriate protective measures .

properties

IUPAC Name

2-methyl-3-pyrrol-1-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-9-10(12(14)15)5-4-6-11(9)13-7-2-3-8-13/h2-8H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVJDAMBKDKJGKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1N2C=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30354386
Record name 2-Methyl-3-pyrrol-1-yl-benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30354386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-3-pyrrol-1-yl-benzoic acid

CAS RN

83140-96-9
Record name 2-Methyl-3-(1H-pyrrol-1-yl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83140-96-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-3-pyrrol-1-yl-benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30354386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A sample of 1.27 grams (0.052 mole) of magnesium metal was placed in a Morton Flask. The flask and contents were flame-dried under a nitrogen atmosphere. After the flask and contents were cooled, 10.0 grams (0.052 mole) of 1-(3-chloro-2-methylphenyl)pyrrole, a few crystals of iodine, and 20 ml of tetrahydrofuran were added; followed by three drops of methyl iodide. The reaction was commenced by the addition of an external Grignard Reagent of magnesium, methyl iodide and tetrahydrofuran. Once started, the reaction warmed the stirred reaction mixture to reflux. A precipitate appeared and was dissipated by the addition of 20 ml of tetrahydrofuran. The reaction mixture was heated under reflux for 22.5 hours. After this time the reaction mixture was cooled and crushed dry ice (CO2) was added until a thick slurry formed. An additional 20 ml of tetrahydrofuran was added and the thick slurry was reformed by the addition of more dry ice. The reaction mixture was stirred while being allowed to warm to ambient temperature. After the reaction mixture had warmed an aqueous solution saturated with ammonium chloride was added until a solid precipitate appeared. Upon complete addition the reaction mixture was stirred for 2.5 hours then 150 ml of diethyl ether was added. The mixture was filtered through a small amount of magnesium sulfate. The filtrate was concentrated under reduced pressure to a residual oil. The residual oil was dissolved in diethyl ether and extracted with three portions of 200 ml each of aqueous 2 N sodium hydroxide. The combined basic layers were washed with 200 ml of diethyl ether and acidified to pH=1 with concentrated hydrochloric acid. A solid precipitate formed. The mixture was cooled and extracted with four portions of 200 ml each of diethyl ether. The combined extracts were dried with magnesium sulfate and filtered. The filtrate was concentrated under reduced pressure to give 9.8 grams of 2-methyl-3-(pyrrol-1-yl)benzoic acid; mp 146°-148.5° C.
Quantity
1.27 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Five
Quantity
10 g
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
20 mL
Type
solvent
Reaction Step Six
[Compound]
Name
Grignard Reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.